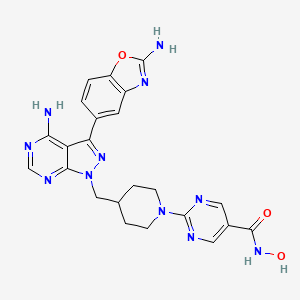
Cdc7-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-7 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. This kinase is highly expressed in various tumors, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdc7-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cdc7-IN-7 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired transformation and the nature of the starting materials .
Major Products: The major products formed from the reactions of this compound are typically derivatives with modified functional groups. These derivatives can be further analyzed for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-7 has been extensively studied for its potential applications in cancer therapy. By inhibiting CDC7 kinase, it disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis. This compound has shown promising results in preclinical studies, demonstrating potent anti-proliferative and cytotoxic effects in various cancer cell lines .
For example, it can be used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation .
Wirkmechanismus
Cdc7-IN-7 exerts its effects by selectively binding to the ATP-binding site of CDC7 kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of the MCM complex, which is essential for the initiation of DNA replication. As a result, cancer cells experience replication stress, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other similar compounds that inhibit CDC7 kinase include CDC7-IN-1, CDC7-IN-2, and CDC7-IN-3. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness of Cdc7-IN-7: this compound stands out due to its high potency and selectivity for CDC7 kinase. It has demonstrated superior efficacy in preclinical studies compared to other CDC7 inhibitors, making it a promising candidate for further development as a cancer therapeutic .
Eigenschaften
Molekularformel |
C21H22N4O5 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |
InChI |
InChI=1S/C21H22N4O5/c26-18-16(10-14-11-23-19-15(14)2-1-5-22-19)30-20(24-25-6-8-28-9-7-25)17(18)21(27)29-12-13-3-4-13/h1-2,5,10-11,13,24,26H,3-4,6-9,12H2/b14-10+ |
InChI-Schlüssel |
SVOSLACSFSSYFI-GXDHUFHOSA-N |
Isomerische SMILES |
C1CC1COC(=O)C2=C(OC(=C2O)/C=C/3\C=NC4=C3C=CC=N4)NN5CCOCC5 |
Kanonische SMILES |
C1CC1COC(=O)C2=C(OC(=C2O)C=C3C=NC4=C3C=CC=N4)NN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


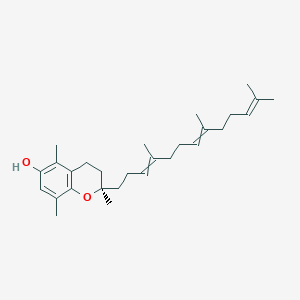
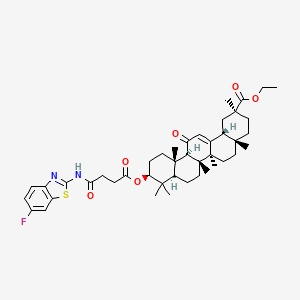
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
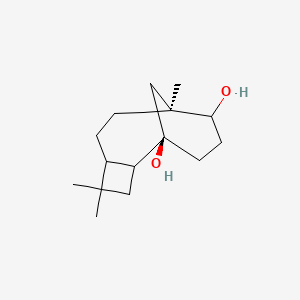
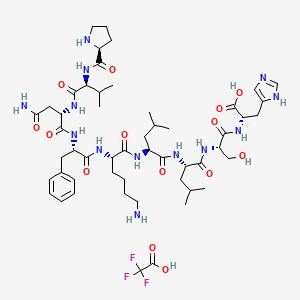
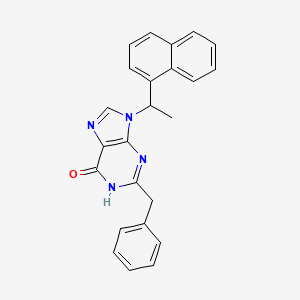


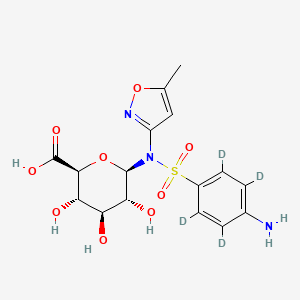
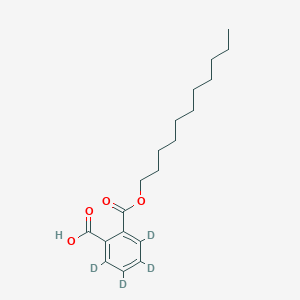
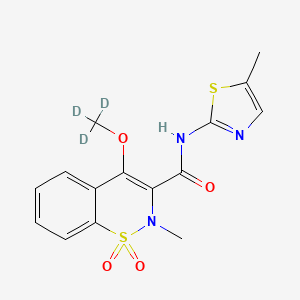
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
